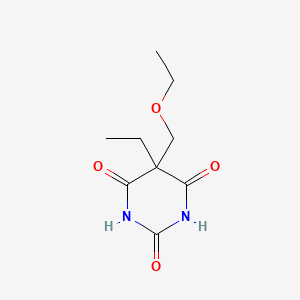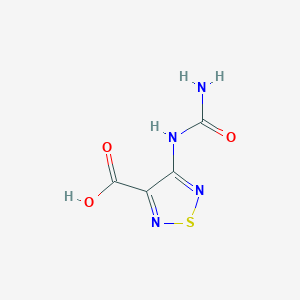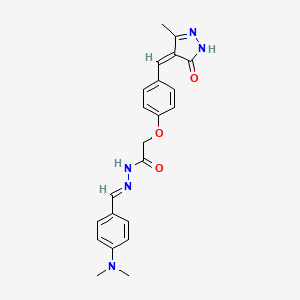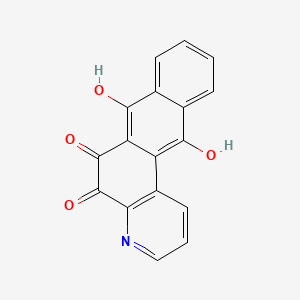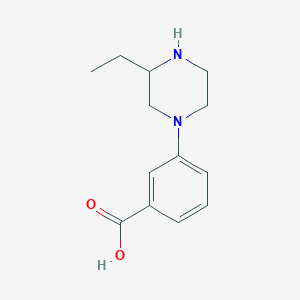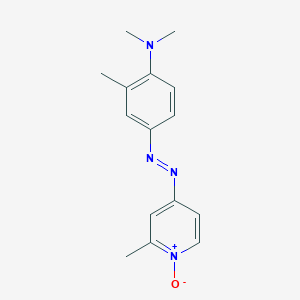
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-YL)diazenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline: is a heterocyclic organic compound with the molecular formula C15H18N4O and a molecular weight of 270.33 g/mol . This compound is known for its unique structure, which includes a pyridine ring and an azo group, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline typically involves the reaction of N,N-dimethylaniline with 2-methyl-1-oxidopyridine-4-diazonium salt . The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The reaction mixture is then stirred at a controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine hydrate .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of halogenated derivatives .
科学的研究の応用
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
Uniqueness
N,N,2-Trimethyl-4-(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenylaniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyridine ring and an azo group makes it particularly versatile in various chemical reactions and applications .
特性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
N,N,2-trimethyl-4-[(2-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(5-6-15(11)18(3)4)16-17-14-7-8-19(20)12(2)10-14/h5-10H,1-4H3 |
InChIキー |
GOSAJBKMYAUSRA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=[N+](C=C2)[O-])C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)
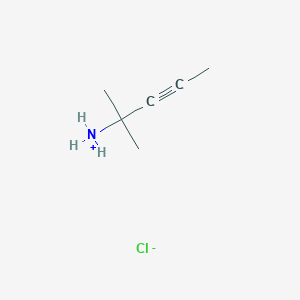
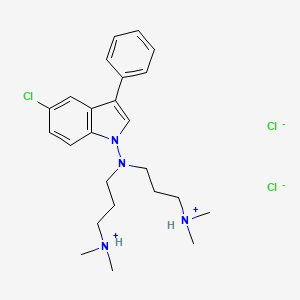
![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
